TRPA1 Antagonist Activity: A Defined Benchmark for Ion Channel Research
2-Anilino-2-oxoethyl thiocyanate acts as an antagonist at the rat TRPA1 channel with an IC50 of 5.50 µM [1]. In comparison, the prototypical TRPA1 agonist allyl isothiocyanate (AITC) has an EC50 of ~10 µM for activation, but the thiocyanate analog benzyl thiocyanate (BTC) shows no significant TRPA1 activity [2]. This establishes the compound as a structurally defined antagonist tool, unlike non-selective electrophilic thiocyanates.
| Evidence Dimension | TRPA1 antagonist potency |
|---|---|
| Target Compound Data | IC50 = 5.50 µM |
| Comparator Or Baseline | Allyl isothiocyanate (AITC) EC50 ~10 µM (agonist); Benzyl thiocyanate (BTC) no activity |
| Quantified Difference | 5.50 µM antagonist vs. ~10 µM agonist; distinct functional profile vs. inactive analog |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of AITC-induced Ca²⁺ elevation; 5 min pre-incubation |
Why This Matters
Provides a defined, reproducible pharmacological fingerprint essential for TRPA1 target validation studies, distinguishing it from both agonists and inactive thiocyanates.
- [1] BindingDB. BDBM50410498 (CHEMBL195624). IC50: 5.50 µM at rat TRPA1. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/Cheminfo.jsp?search_type=contains&search_value=10156-35-1 View Source
- [2] Universaar. To Cut the Mustard: Antimicrobial Activity of Selenocyanates on the Plate and in the Gas Phase. 2023. Available at: https://universaar.uni-saarland.de View Source
